1-Amino-2-(3-methylphenyl)propan-2-ol
Overview
Description
“1-Amino-2-(3-methylphenyl)propan-2-ol” is an organic compound with a molecular weight of 165.24 . It is also known as 2-(3-amino-4-methylphenyl)propan-2-ol .
Synthesis Analysis
The synthesis of similar compounds has been reported using transaminases (TAs), which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The application of immobilised whole-cell biocatalysts with ®-transaminase activity has been used for the synthesis of novel disubstituted 1-phenylpropan-2-amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This indicates that the compound has a carbon backbone with an amino group and a hydroxyl group attached.Scientific Research Applications
Corrosion Inhibition
Tertiary amines, including derivatives similar to 1-Amino-2-(3-methylphenyl)propan-2-ol, have been synthesized and investigated for their inhibitive performance on carbon steel corrosion. These compounds exhibit anodic inhibition, forming a protective layer on the metal surface, thus retarding the anodic dissolution of iron. The study highlights the potential of these compounds as corrosion inhibitors, with one such derivative showing a high inhibition efficiency of 95% under specific conditions (Gao, Liang, & Wang, 2007).
Catalysis in Chemical Transformations
Research has explored the transformation of compounds structurally related to 1-Amino-2-(3-methylphenyl)propan-2-ol, demonstrating their utility in catalytic processes. For instance, transformations leading to 2-methylindoline have been studied, showcasing the application of various catalysts in enhancing selectivity and conversion rates. This research indicates the versatility of such compounds in chemical synthesis, particularly in generating valuable chemical entities (Bernas et al., 2015).
Enzymatic Synthesis Applications
The enzymatic resolution of compounds structurally akin to 1-Amino-2-(3-methylphenyl)propan-2-ol has been employed in asymmetric synthesis, such as in the production of (S)-dapoxetine. This method leverages the specificity of enzymes like Candida antarctica lipase A for selective acylation, underlining the potential of these compounds as intermediates in pharmaceutical synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
Pharmaceutical Research
In pharmaceutical research, derivatives of 1-Amino-2-(3-methylphenyl)propan-2-ol have been investigated for their potential as therapeutic agents. For example, their roles in drug and gene delivery systems have been examined, particularly focusing on multifunctional polycationic polyamines synthesized from amino alcohols. These studies highlight the broad applicability of such compounds in developing advanced drug delivery mechanisms (Cassimjee, Marin, & Berglund, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1-amino-2-(3-methylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(6-8)10(2,12)7-11/h3-6,12H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJKCQOXHFKRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734300 | |
Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(3-methylphenyl)propan-2-ol | |
CAS RN |
133562-35-3 | |
Record name | 1-Amino-2-(3-methylphenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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